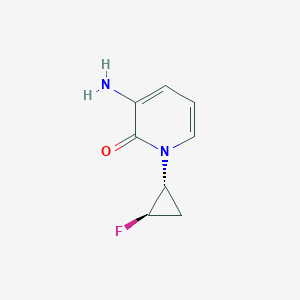
3-Amino-1-((1R,2R)-2-fluorocyclopropyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-((1R,2R)-2-fluorocyclopropyl)pyridin-2(1H)-one: is a synthetic organic compound that features a unique combination of a fluorocyclopropyl group and a pyridinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-((1R,2R)-2-fluorocyclopropyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorocyclopropyl Intermediate: This step involves the reaction of a suitable cyclopropane precursor with a fluorinating agent under controlled conditions to introduce the fluorine atom.
Coupling with Pyridinone: The fluorocyclopropyl intermediate is then coupled with a pyridinone derivative through a series of reactions, including nucleophilic substitution and cyclization, to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed on the pyridinone moiety, potentially converting it to a dihydropyridinone derivative.
Substitution: The fluorocyclopropyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Dihydropyridinone derivatives.
Substitution Products: Compounds with various substituents replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: The unique structure of 3-Amino-1-((1R,2R)-2-fluorocyclopropyl)pyridin-2(1H)-one makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the development of new materials with specific properties.
Biology: In biological research, this compound can be used to study the effects of fluorocyclopropyl groups on biological activity. Its interactions with various biomolecules can provide insights into the design of new bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may impart specific biological activities, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be leveraged to develop new products with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 3-Amino-1-((1R,2R)-2-fluorocyclopropyl)pyridin-2(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluorocyclopropyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the pyridinone moiety may contribute to its overall biological activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-cyclopropylpyridin-2(1H)-one: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
3-Amino-1-((1S,2S)-2-fluorocyclopropyl)pyridin-2(1H)-one: A stereoisomer with potentially different biological properties due to the different spatial arrangement of atoms.
3-Amino-1-((1R,2R)-2-chlorocyclopropyl)pyridin-2(1H)-one: Contains a chlorine atom instead of fluorine, which may affect its reactivity and interactions with biological targets.
Uniqueness: The presence of the fluorocyclopropyl group in 3-Amino-1-((1R,2R)-2-fluorocyclopropyl)pyridin-2(1H)-one imparts unique properties that distinguish it from similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to certain molecular targets, making it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C8H9FN2O |
|---|---|
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
3-amino-1-[(1R,2R)-2-fluorocyclopropyl]pyridin-2-one |
InChI |
InChI=1S/C8H9FN2O/c9-5-4-7(5)11-3-1-2-6(10)8(11)12/h1-3,5,7H,4,10H2/t5-,7-/m1/s1 |
InChI-Schlüssel |
KXFOIKHTAOECKE-IYSWYEEDSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1F)N2C=CC=C(C2=O)N |
Kanonische SMILES |
C1C(C1F)N2C=CC=C(C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12946096.png)
![N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide](/img/structure/B12946103.png)
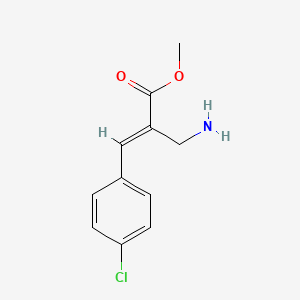
![[2,3'-Bithiophen]-5-ylmethanamine](/img/structure/B12946107.png)
![2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946110.png)
![Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate](/img/structure/B12946123.png)
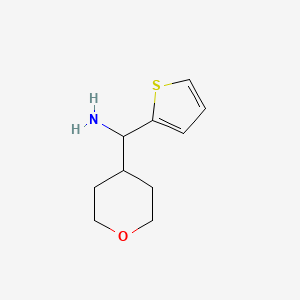
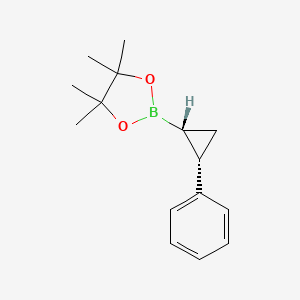
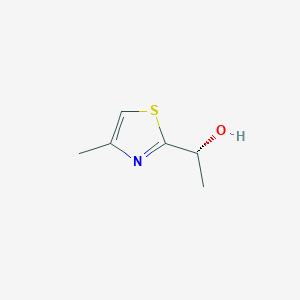

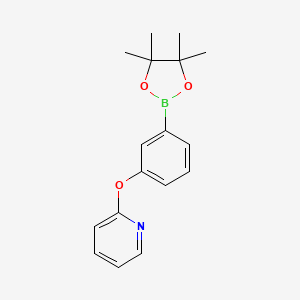
![Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate](/img/structure/B12946160.png)

